(4-Bromothiophen-2-YL)methanamine hydrochloride
Overview
Description
(4-Bromothiophen-2-YL)methanamine hydrochloride: is a chemical compound with the molecular formula C5H6BrNS·HCl. It is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the reaction of 2-thiophenemethanamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of (4-Bromothiophen-2-YL)methanamine hydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.
Chemical Reactions Analysis
(4-Bromothiophen-2-YL)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-bromothiophen-2-yl)methanamine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine without the bromine atom.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: (4-bromothiophen-2-yl)methanamine oxide.
Reduction: (4-aminomethylthiophene).
Substitution: Various substituted thiophenes depending on the nucleophile or electrophile used.
Scientific Research Applications
(4-Bromothiophen-2-YL)methanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives.
Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
(4-Bromothiophen-2-YL)methanamine hydrochloride: is similar to other thiophene derivatives, such as 4-methylthiophene and 2-bromothiophene . its unique structural features, such as the presence of both bromine and amine groups, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
4-Methylthiophene
2-Bromothiophene
3-Fluorothiophene
2-Methoxythiophene
This comprehensive overview highlights the significance of (4-Bromothiophen-2-YL)methanamine hydrochloride in scientific research and its potential applications across various fields
Properties
IUPAC Name |
(4-bromothiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISERAPPQVAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656807 | |
Record name | 1-(4-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171697-10-1 | |
Record name | 1-(4-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromothiophen-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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